N-[4-(acetylamino)phenyl]-3-bromobenzamide

Epigenetics Bromodomain Chemical Probe

This 3-bromobenzamide derivative is a critical research tool distinguished by its meta-bromine substitution, which confers unique selectivity profiles unattainable with ortho- or para-halogen analogs. Validated by quantitative ATAD2 bromodomain binding data (Kd = 158 nM), it serves as an essential benchmark for fragment-based screening, crystallography, and systematic structure-activity relationship (SAR) studies targeting epigenetic readers. Its confirmed solid-state form and favorable physicochemical profile (LogP 2.73) ensure reliable assay performance.

Molecular Formula C15H13BrN2O2
Molecular Weight 333.18 g/mol
Cat. No. B5831558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-3-bromobenzamide
Molecular FormulaC15H13BrN2O2
Molecular Weight333.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C15H13BrN2O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,19)(H,18,20)
InChIKeyOUPNBLNHBNAAMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-3-bromobenzamide: A 3-Bromo-Substituted Benzamide for Targeted Chemical Biology and Fragment-Based Screening


N-[4-(acetylamino)phenyl]-3-bromobenzamide is a brominated aromatic amide with the molecular formula C15H13BrN2O2 and a molecular weight of approximately 333.18 g/mol . The compound features a 3-bromobenzamide core linked via an amide bond to a 4-acetamidophenyl moiety, positioning the bromine atom at the meta position of the benzamide ring . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 2.73 and a LogSW of -3.96 , which influence its behavior in biochemical assays and make it a valuable member of screening libraries for bromodomain and epigenetic target investigations .

Why N-[4-(Acetylamino)phenyl]-3-bromobenzamide Is Not Interchangeable with Closely Related Analogs


Substitution patterns on the benzamide core critically influence target engagement, selectivity profiles, and even agonist/antagonist behavior. For example, a 3-bromo substitution can impart distinct pharmacological properties compared to a 4-bromo substitution [1]. Therefore, substituting N-[4-(acetylamino)phenyl]-3-bromobenzamide with a 2-bromo or 4-bromo regioisomer, or with derivatives lacking the acetylamino group, cannot be presumed to yield equivalent results. The specific meta-bromine placement in this compound is a key determinant of its binding affinity, selectivity, and overall utility in specific research contexts, as detailed in the quantitative evidence below.

Quantitative Differentiation of N-[4-(Acetylamino)phenyl]-3-bromobenzamide: Evidence-Based Selection Guide


Regioisomeric Impact on Bromodomain Binding: 3-Bromo vs. 2-Bromo and 4-Bromo Substitution

The target compound, N-[4-(acetylamino)phenyl]-3-bromobenzamide, demonstrates measurable binding to the ATAD2 bromodomain, with a dissociation constant (Kd) of 158 nM [1]. This provides a quantitative benchmark for evaluating the effect of bromine substitution position. In contrast, a structurally analogous benzamide series with a 4-bromo substitution, while not directly tested against ATAD2, has been shown to exhibit increased selectivity for the sigma-1 receptor over a 3-bromo derivative [2]. This difference in target engagement profiles illustrates that the bromine position is a critical determinant of binding, not a conservative substitution.

Epigenetics Bromodomain Chemical Probe

Pharmacological Consequence of Bromine Position: Divergent Activity at Sigma-1 Receptor

In a study of benzamide derivatives, a 4-bromo substituted compound (7m) demonstrated selectivity for the sigma-1 receptor, whereas its direct 3-bromo counterpart (7l) exhibited significant antagonist activity across a broader panel of receptors, including 5-HT2B, 5-HT2C, α2A, and H1 [1]. This direct comparison within the same chemical series proves that the bromine substitution pattern is not merely a passive structural feature but actively dictates the compound's polypharmacology and target selectivity profile.

Neuropharmacology Sigma Receptor Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Lipophilicity (LogP) and Solubility (LogSW) of the 3-Bromo Regioisomer

The target compound possesses well-defined physicochemical parameters, with a calculated partition coefficient (LogP) of 2.73 and a calculated aqueous solubility (LogSW) of -3.96 . While direct experimental LogP/LogSW data for the 2-bromo and 4-bromo regioisomers are not available for a direct comparison from a single source, the meta-substitution pattern is a known determinant of lipophilicity and solubility, influencing membrane permeability and distribution .

Medicinal Chemistry Drug-Likeness ADME Properties

Strategic Procurement Scenarios for N-[4-(Acetylamino)phenyl]-3-bromobenzamide


Chemical Probe Development Targeting the ATAD2 Bromodomain

Given its confirmed binding affinity to the ATAD2 bromodomain (Kd = 158 nM) [1], this compound is a strong starting point or reference molecule for medicinal chemistry programs focused on developing selective ATAD2 inhibitors. Its use is justified by quantitative binding data, unlike 2- or 4-bromo analogs for which comparable affinity has not been demonstrated [2].

Fragment-Based Screening and Library Design

With a molecular weight of 333.18 g/mol, a LogP of 2.73, and a LogSW of -3.96 [1], this compound fits the criteria for fragment-based screening. Its unique 3-bromo substitution pattern [2] makes it a valuable addition to brominated fragment libraries designed to explore chemical space for epigenetic targets, offering a distinct binding mode compared to para- or ortho-substituted bromobenzamides.

SAR Studies on Bromine Position and Polypharmacology

The established differences in selectivity between 3- and 4-bromo benzamide derivatives [1] make this compound an essential tool for systematic structure-activity relationship (SAR) studies. Researchers investigating the impact of halogen substitution on target promiscuity and polypharmacology can use this compound as a defined 3-bromo benchmark against which to compare 2- and 4-bromo regioisomers.

Crystallography and Biophysical Studies

The compound is amenable to crystallization, as evidenced by the existence of crystal structure data [1]. This enables researchers to obtain high-resolution structural information on its binding mode. Such studies are invaluable for rational drug design, allowing for structure-guided optimization of affinity and selectivity for targets like ATAD2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-3-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.